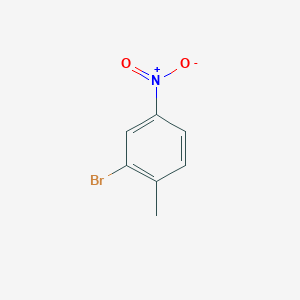

2-Bromo-4-nitrotoluene

Description

Significance in Advanced Organic Synthesis and Materials Science Research

The reactivity of 2-Bromo-4-nitrotoluene makes it a crucial component in the development of new materials and chemical entities. chemimpex.com Its unique combination of a bromine atom and a nitro group on a toluene (B28343) ring allows for a variety of chemical transformations.

In advanced organic synthesis , this compound serves as a key starting material or intermediate for producing a range of organic compounds. chemimpex.com The bromine atom can be replaced through various coupling reactions, while the nitro group can be reduced to an amino group, opening pathways to different functionalities. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals, where specific molecular architectures are required for biological activity. chemimpex.com For instance, it is used in the preparation of the anticancer drug imatinib. biosynth.com Research has also shown its utility in synthesizing other biologically active compounds.

In the field of materials science , this compound and its derivatives are explored for creating novel materials with specific properties. The presence of the nitro group can influence the electronic and optical properties of resulting polymers or molecular crystals. chemimpex.com It has been investigated as a modifier in polymer production to enhance the thermal and mechanical properties of plastics. chemimpex.com Additionally, due to its nitro group, it has been utilized in the formulation of explosive materials, aiming for enhanced stability and performance. chemimpex.com

Historical Context of Related Nitroaromatic and Halogenated Toluene Studies

The study of this compound is part of a broader history of research into nitroaromatic and halogenated compounds.

Nitroaromatic compounds , characterized by the presence of one or more nitro groups attached to an aromatic ring, have been a subject of scientific inquiry for over a century. nih.govnih.gov Initially, their importance was linked to the production of dyes and explosives. nih.govnih.gov The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring, making these compounds key precursors in organic synthesis. nih.gov Over the last three decades, a number of nitroaromatic compounds have been approved as drugs by the FDA, highlighting their continued relevance in medicinal chemistry. scielo.br

Halogenated toluenes , on the other hand, are toluene derivatives where one or more hydrogen atoms are replaced by halogens. The introduction of halogens like bromine alters the electronic properties and reactivity of the toluene molecule. researchgate.net Research into halogenated aromatic compounds has been driven by their utility as intermediates in synthesis and their presence in various industrial applications. researchgate.net Studies on the bromination of p-nitrotoluene, a related compound, date back to the mid-20th century, indicating a long-standing interest in the synthesis and reactivity of such molecules. scispace.com The development of methods to selectively introduce bromine atoms onto the toluene ring has been a continuous area of investigation in organic chemistry. vaia.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZFJQHXWJIBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228163 | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-93-9 | |

| Record name | 2-Bromo-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Nitrotoluene

Established Reaction Pathways and Process Optimization

Direct Bromination of 4-Nitrotoluene (B166481)

The direct bromination of 4-nitrotoluene is a common and high-yielding approach to synthesizing 2-bromo-4-nitrotoluene. This electrophilic aromatic substitution reaction is guided by the directing effects of the substituents on the toluene (B28343) ring.

The electron-withdrawing nitro group (-NO₂) at the para position deactivates the aromatic ring and is a meta-director. Conversely, the methyl group (-CH₃) is an activating, ortho-para director. In the bromination of 4-nitrotoluene, the activating effect of the methyl group directs the incoming bromine atom primarily to the ortho position relative to the methyl group, which is position 2. The strong deactivating nature of the nitro group further ensures that substitution occurs at the position ortho to the methyl group and meta to the nitro group.

The reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). Optimization of reaction conditions is crucial for maximizing the yield and regioselectivity. Key parameters include temperature and the choice of solvent. Conducting the reaction at low temperatures, typically between 0–5°C, helps to minimize the formation of di-substituted byproducts. Solvents like dichloromethane (B109758) or carbon disulfide are often employed. Under optimized conditions, this method can achieve yields of approximately 99%.

However, alternative brominating agents have been explored to enhance regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid and concentrated sulfuric acid has been reported for the bromination of substituted nitrotoluenes.

Table 1: Influence of Bromination Conditions on Yield

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reported Yield (%) |

| Br₂ | FeBr₃ | Dichloromethane | 0–5 | 50–65 |

| Br₂ | None (High Temp) | None | 151–152 | High |

| N-Bromosuccinimide | H₂SO₄ | Trifluoroacetic Acid | Not Specified | Not Specified |

It's important to note that while direct bromination is highly regioselective for the 2-position, the formation of other isomers, such as 3-bromo-4-nitrotoluene, can occur as a minor byproduct.

Monitoring the progress of the bromination reaction is essential for process control and optimization. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are invaluable for this purpose. newera-spectro.com These methods allow for the real-time or near-real-time analysis of the reaction mixture, enabling the determination of the concentration of reactants, products, and any byproducts. newera-spectro.com

Kinetic studies, often employing in-situ monitoring techniques like CryoFree NMR spectroscopy, can provide detailed insights into the reaction mechanism and the factors influencing the reaction rate. newera-spectro.com Such analyses help in understanding the order of the reaction with respect to each reactant and the catalyst, as well as the activation energy. This information is critical for scaling up the process from laboratory to industrial production, ensuring consistent product quality and yield. newera-spectro.com For instance, reaction progress kinetic analysis (RPKA) can be used to model the reaction and optimize parameters such as the rate of addition of reagents. newera-spectro.com

Regioselectivity and Yield Optimization

Nitration of 2-Bromotoluene (B146081)

An alternative synthetic route to this compound involves the nitration of 2-bromotoluene. In this pathway, the directing effects of the bromine atom and the methyl group on the aromatic ring determine the position of the incoming nitro group.

The nitration of 2-bromotoluene is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Both the bromine atom and the methyl group are ortho-para directors. However, the methyl group is an activating group, while the bromine atom is a deactivating group. The activating nature of the methyl group directs the nitration to the para position relative to itself, which is position 4. The bromine at position 2 also directs the incoming nitro group to its para position (position 5) and ortho positions (positions 3 and 1, with position 1 being the methyl group). The major product formed is this compound, due to the strong activating and directing effect of the methyl group to the para position.

Controlling the reaction conditions is paramount to favor the formation of the desired isomer and to prevent over-nitration. The temperature of the reaction is a critical parameter and is generally kept low to control the exothermic nature of the reaction and to minimize the formation of dinitro byproducts. While specific temperatures can vary, a range of 0-10°C is often employed for similar nitration reactions to minimize polysubstitution.

Table 2: Typical Conditions for the Nitration of Bromotoluene Derivatives

| Substrate | Nitrating Agent | Temperature (°C) | Reported Yield (%) |

| 3-Bromotoluene | HNO₃/H₂SO₄ | 50 | 60–70 |

| 4-Bromotoluene | 100% HNO₃ in H₂SO₄/Acetic Acid | Not Specified | 90 mdpi.com |

The nitration of 2-bromotoluene can lead to a mixture of isomers, although this compound is the major product. spu.edursc.org The primary isomeric byproduct is often 2-bromo-6-nitrotoluene. The separation of these isomers is crucial to obtain a high-purity final product.

Fractional crystallization is a common technique used for the purification of this compound from its isomers. mdpi.com This method relies on the different solubilities of the isomers in a particular solvent at a given temperature. By carefully controlling the temperature and solvent composition, the desired isomer can be selectively crystallized out of the solution, leaving the impurities behind. For instance, fractional recrystallization from ethanol (B145695) has been used to separate isomeric bromonitrotoluenes. mdpi.com

Chromatographic methods, such as column chromatography, are also effective for separating isomers and enhancing the purity of the final product. chemicalbook.com While more resource-intensive than crystallization, chromatography can provide very high levels of purity, which is often required for pharmaceutical applications. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexanes and ethyl acetate) is critical for achieving good separation. chemicalbook.com The progress of the separation can be monitored by techniques like Thin Layer Chromatography (TLC).

Controlled Nitration Conditions

Emerging Synthetic Strategies

Modern synthetic chemistry offers several innovative approaches to the synthesis of this compound, aiming to enhance reaction rates, improve selectivity, and adopt more environmentally benign conditions. These strategies include the use of microwave irradiation, advanced catalytic systems like ionic liquids and nanoparticles, and the shift towards continuous manufacturing processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times for the synthesis of this compound can be significantly reduced compared to conventional heating methods. For instance, the bromination of 4-nitrotoluene, a key step in one synthetic route, can be achieved with a 60% yield in just 20 minutes under microwave conditions, a substantial improvement over the 2 hours required traditionally. This rapid heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer. nih.gov The reduction in reaction time not only increases throughput but can also minimize the formation of undesirable byproducts that may occur during prolonged heating. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Bromination of 4-Nitrotoluene

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 2 hours | ~60-65% |

| Microwave-Assisted | 20 minutes | 60% |

Catalysis plays a pivotal role in the synthesis of this compound, influencing both the rate and selectivity of the bromination and nitration steps. Recent innovations have focused on the development of novel catalysts that offer improved performance and easier separation from the reaction mixture.

Ionic liquids (ILs), which are salts that are liquid at low temperatures (<100 °C), are gaining attention as versatile solvents and catalysts in organic synthesis. researchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents. researchgate.net In the context of this compound synthesis, ionic liquids can act as both the solvent and catalyst, facilitating high-yield and highly regioselective reactions under mild conditions. beilstein-journals.org

For example, specific ionic liquids like [BMIM][FeCl₄] have been shown to enhance the selectivity of bromination, achieving up to 80% ortho substitution on nitrotoluene substrates. This selectivity is crucial for directing the reaction towards the desired this compound isomer. The use of copper halides in ionic liquids has also proven effective for the para-selective chlorination and bromination of anilines, suggesting potential applications for related toluene derivatives. beilstein-journals.org Furthermore, the non-volatile nature of ionic liquids simplifies product separation and allows for the potential recycling of the catalytic system, aligning with the principles of green chemistry. researchgate.net

Nanoparticle catalysis represents a frontier in chemical synthesis, offering high surface area-to-volume ratios and unique electronic properties that can lead to enhanced catalytic activity and selectivity. mdpi.com Various metal and metal oxide nanoparticles have been explored for halogenation and nitration reactions relevant to the synthesis of this compound.

For instance, palladium nanoparticles have been used for C-H activation/halogenation reactions, achieving very high conversions (up to 99%) for a range of aromatic compounds under mild conditions and in short reaction times. mdpi.com Similarly, copper-based nanoparticles have demonstrated high chemoselectivity for monobromination and remarkable regioselectivity for para-isomers in the aerobic oxybromination of arenes. mdpi.com The synthesis of palladium nanoparticles from plant extracts has also been investigated for their catalytic activity in the hydrogenation of p-nitrotoluene, showcasing the potential for green synthesis routes for catalysts. iosrjournals.org The development of heterogeneous nanoparticle catalysts, such as those supported on materials like silica or graphene oxide, further simplifies catalyst recovery and reuse, a significant advantage for industrial applications. iosrjournals.orgresearchgate.net

Catalytic Innovations in Bromination and Nitration

Application of Ionic Liquid Catalysts

Industrial Scalability and Process Intensification

Translating laboratory-scale synthesis to industrial production requires a focus on scalability, efficiency, and safety. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy in the modernization of chemical manufacturing. mdpi.comunito.it

Continuous-flow reactors, particularly microreactors, are at the forefront of process intensification for the synthesis of fine chemicals like this compound. rsc.org These systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for highly exothermic reactions like nitration. nih.gov

The shift from batch to continuous processing can lead to substantial improvements in yield, purity, and reaction time. For the production of nitrotoluene derivatives, continuous-flow systems have demonstrated the ability to reduce reaction times from several hours to just a few minutes, while simultaneously increasing yield and purity. For example, a continuous-flow nitration process for o-xylene (B151617) achieved a product yield of 94.1% with a high throughput, significantly reducing phenolic impurities compared to batch processes. nih.gov This reduction in impurities can simplify downstream purification steps, such as eliminating the need for alkaline washing, thereby reducing wastewater generation. nih.gov The development of such systems is crucial for the efficient, safe, and environmentally responsible industrial-scale production of this compound.

Table 2: Comparison of Batch vs. Continuous-Flow Processes for Nitrotoluene Production

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Reaction Time | 5–6 hours | 1–2 hours |

| Yield | 60–65% | 70–75% |

| Purity | 95% | 98% |

| Safety | Lower (poor heat dissipation) | Higher (excellent heat control) nih.gov |

| Waste Generation | Higher | Lower nih.gov |

Automated Separation and Purification Technologies

The isolation of this compound in high purity is a critical step following its synthesis, as side reactions invariably lead to the formation of structural isomers, primarily 3-bromo-4-nitrotoluene and 4-bromo-2-nitrotoluene (B1266186). Traditional purification methods like recrystallization and fractional distillation can be effective to some extent but are often labor-intensive and may not achieve the high purity (>98%) required for many applications. Modern synthetic chemistry increasingly relies on automated separation and purification technologies that offer higher throughput, superior resolution, and enhanced efficiency. These systems are particularly valuable when integrated with continuous-flow reactors, which can be coupled directly to automated purification units for a seamless production line.

Automated Preparative High-Performance Liquid Chromatography (HPLC)

Automated preparative HPLC is a cornerstone of modern purification, scaling analytical HPLC methods to isolate larger quantities of a target compound. sielc.commdpi.com The system automatically injects the crude mixture onto a column, separates the components, and collects the desired fractions based on detector signals (typically UV). For the separation of this compound from its isomers, a reverse-phase method is highly effective. nih.govresearchgate.net A C18 bonded-phase silica column is a common choice for the stationary phase due to its ability to separate moderately polar aromatic compounds. researchgate.net

The process can be fully automated, with an autosampler managing the injection of multiple crude batches and a fraction collector selectively gathering the purified this compound. The use of gradient elution, where the mobile phase composition is changed over time, allows for fine-tuning the separation to achieve optimal resolution between the closely eluting isomers. Research on the separation of p-nitrotoluene and o-nitrotoluene has identified an optimal mobile phase of methanol (B129727) and water, a system that is directly applicable to the separation of bromo-nitrotoluene isomers. researchgate.net

Table 1: Illustrative Parameters for Automated Preparative HPLC Purification of this compound

| Parameter | Value/Description |

| Technology | Automated Preparative HPLC |

| Stationary Phase | C18-bonded silica gel (e.g., COSMOSIL 5C18-AR-II) |

| Column Dimensions | 20 mm x 250 mm |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 15-25 mL/min |

| Detection | UV at 278 nm |

| Automation Feature | Autosampler for injection, automated fraction collection based on UV peak |

| Typical Purity Achieved | >99.5% |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional HPLC for preparative separations. dedietrich.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Supercritical CO₂ is non-toxic, non-flammable, and can be recycled, significantly reducing solvent waste. dedietrich.com Its low viscosity and high diffusivity allow for faster separations and higher efficiency compared to liquid chromatography.

For the purification of this compound, SFC offers excellent selectivity for separating aromatic isomers. A co-solvent, such as methanol or ethanol, is typically added to the supercritical CO₂ to modify the mobile phase polarity and improve the separation of polar compounds. Automated preparative SFC systems can process significant quantities of material with high resolution, making them suitable for industrial-scale purification. The technology is particularly adept at chiral separations but is equally effective for separating positional isomers like those found in the crude synthesis of this compound. googleapis.comresearchgate.net

Table 2: Representative Parameters for Automated SFC Purification of this compound

| Parameter | Value/Description |

| Technology | Preparative Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Chiral or achiral packed column (e.g., cyanopropyl-modified silica) |

| Mobile Phase | Supercritical CO₂ with a Methanol co-solvent gradient |

| Flow Rate | 50-100 g/min |

| Back Pressure | 100-150 bar |

| Detection | UV-Vis Detector / Mass Spectrometer (MS) |

| Automation Feature | Automated sample injection, back-pressure regulation, and fraction collection |

| Typical Purity Achieved | >99% |

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that does not use a solid stationary phase. plantaanalytica.comrotachrom.com Instead, separation occurs between two immiscible liquid phases, with one held stationary by a strong centrifugal force while the mobile phase flows through it. rotachrom.com This eliminates issues associated with solid supports, such as irreversible sample adsorption and degradation of labile compounds, leading to high product recovery. plantaanalytica.com

CPC is exceptionally well-suited for the large-scale purification of synthetic compounds and natural products. gilson.com Its major advantages are its high loading capacity and linear scalability from laboratory to industrial production. plantaanalytica.com For separating this compound, a suitable biphasic solvent system (e.g., a hexane/ethyl acetate (B1210297)/methanol/water system) would be selected where the isomers exhibit different partition coefficients. The automated CPC system would then continuously pump the mobile phase through the stationary phase, allowing for the separation and collection of highly pure fractions. The ability to operate in a semi-continuous "multiple dual-mode" further enhances its resolving power for separating structurally similar compounds. researchgate.net

Table 3: Prospective Parameters for Automated CPC Purification of this compound

| Parameter | Value/Description |

| Technology | Centrifugal Partition Chromatography (CPC) |

| Stationary Phase | Immiscible liquid phase (e.g., aqueous phase of a biphasic solvent system) |

| Mobile Phase | Immiscible liquid phase (e.g., organic phase of a biphasic solvent system) |

| Solvent System Example | Hexane/Ethyl Acetate/Methanol/Water |

| Rotational Speed | 1000-2000 RPM |

| Detection | UV Detector |

| Automation Feature | Automated solvent pumping, sample injection, and fraction collection |

| Typical Purity Achieved | >99% with high recovery |

Reaction Mechanisms and Mechanistic Investigations of 2 Bromo 4 Nitrotoluene Transformations

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of 2-bromo-4-nitrotoluene in these reactions is a subject of detailed mechanistic study. The directing effects of the existing substituents are paramount in determining the position of further substitution.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a consequence of the combined electronic and steric effects of the methyl, bromo, and nitro groups. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. quora.comstackexchange.com Conversely, the nitro group is a strong deactivating, meta-director. quora.com

In a typical electrophilic substitution scenario, the activating methyl group's influence often dominates over the deactivating nitro group, directing incoming electrophiles to the positions ortho and para to it. stackexchange.comuomustansiriyah.edu.iq However, the bromine atom at the 2-position and the nitro group at the 4-position sterically hinder and electronically deactivate certain positions. This intricate balance of directing effects makes predicting the precise outcome of further substitutions complex. For instance, in the nitration of 2-bromotoluene (B146081), the bromine atom's ortho/para-directing nature leads to nitration primarily at the para position relative to the bromine.

The interplay between these groups can be seen in the synthesis of this compound itself. One common route involves the nitration of toluene (B28343), which yields a mixture of ortho- and para-nitrotoluene, followed by bromination. vaia.com The separation of these isomers is a critical step. vaia.com An alternative pathway is the bromination of toluene followed by nitration. vaia.com

A summary of substituent effects on electrophilic aromatic substitution is provided below:

| Substituent | Electronic Effect | Directing Effect |

| -CH₃ | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

Lewis acid catalysts are pivotal in many electrophilic aromatic substitution reactions, particularly halogenations and Friedel-Crafts reactions. vaia.comlibretexts.org In the context of transformations involving this compound, Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are employed to enhance the electrophilicity of the attacking reagent. vaia.com

For example, during the bromination of an aromatic ring, the Lewis acid polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) that can overcome the activation energy barrier for substitution. libretexts.org The use of such catalysts is essential, especially when dealing with deactivated rings, such as those bearing a nitro group. msu.edu However, Friedel-Crafts reactions are generally not feasible on strongly deactivated rings like nitrobenzene (B124822). msu.edu In some cases, innovative catalytic systems, such as lanthanide(III) salts, have been explored to influence the regioselectivity of reactions like nitration. kuleuven.be

Predicting the regioselectivity of electrophilic aromatic substitution reactions can be challenging due to the complex interplay of electronic and steric factors. Computational chemistry offers powerful tools to model these reactions and predict their outcomes. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the electron density distribution on the aromatic ring, thereby identifying the positions most susceptible to electrophilic attack. researchgate.net

These computational models can rationalize observed product distributions and, in some cases, predict the major products of a reaction before it is carried out in the lab. For instance, computational studies on the nitration of toluene have highlighted the importance of explicit solvent molecules and counterions in accurately predicting regioselectivity. researchgate.net The analysis of computed HOMO (Highest Occupied Molecular Orbital) orbitals can also provide insights into the most likely sites of electrophilic attack. researchgate.net

Role of Lewis Acid Catalysts

Nucleophilic Substitution Reactions

While the electron-rich aromatic ring of toluene derivatives is generally more susceptible to electrophilic attack, the presence of a strong electron-withdrawing group like the nitro group can activate the ring towards nucleophilic aromatic substitution (SNA_r). quora.comstackexchange.com

The bromine atom in this compound serves as a leaving group in nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group at the para position is crucial for this reactivity. It stabilizes the intermediate Meisenheimer complex formed when a nucleophile attacks the carbon atom bearing the bromine. stackexchange.com This stabilization is achieved through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. stackexchange.com

Consequently, this compound can react with a variety of nucleophiles, such as amines, alkoxides, and thiols, to displace the bromine atom. The presence of the nitro group makes the para-position to it more susceptible to nucleophilic attack compared to the meta-position. stackexchange.com This is because the negative charge of the intermediate can be delocalized onto the nitro group when it is in the ortho or para position, but not when it is in the meta position. stackexchange.com

Examples of Nucleophilic Substitution Reactions:

| Nucleophile | Product Type |

| Amines (R-NH₂) | N-substituted anilines |

| Alkoxides (R-O⁻) | Aryl ethers |

| Thiols (R-SH) | Aryl thioethers |

The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., DMSO, DMF). spcmc.ac.inblogspot.com

In the context of S_NAr reactions, polar aprotic solvents are generally preferred. blogspot.com These solvents can solvate the cation of the nucleophilic reagent, leaving the anion more "naked" and, therefore, more nucleophilic. blogspot.com Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its reactivity. spcmc.ac.inblogspot.com

For S_N1-type reactions, which proceed through a carbocation intermediate, polar protic solvents are favored. spcmc.ac.inlibretexts.org These solvents can effectively solvate both the carbocation and the leaving group, stabilizing the transition state and accelerating the reaction. spcmc.ac.inlibretexts.org However, S_N1 reactions are less common for aryl halides unless under specific conditions.

The effect of the solvent on nucleophilicity can be significant. For instance, in protic solvents, the nucleophilicity of halide ions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) because the smaller ions are more strongly solvated. spcmc.ac.in In polar aprotic solvents, this trend is often reversed. spcmc.ac.in

Reactivity of the Bromine Moiety with Various Nucleophiles

Reduction Chemistry of the Nitro Group

The electron-withdrawing nitro group is a primary site for chemical transformation, typically through reduction to an amino group. This conversion can be achieved via catalytic hydrogenation or chemical reduction, each proceeding through distinct mechanistic pathways.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The mechanism for the catalytic hydrogenation of the nitro group in this compound generally follows these steps:

Adsorption: Both hydrogen gas and the this compound substrate are adsorbed onto the surface of the catalyst. Common catalysts include palladium on carbon (Pd/C) or platinum-based catalysts. smolecule.com

Hydrogen Activation: The metal catalyst facilitates the cleavage of the H-H bond in molecular hydrogen, generating highly reactive hydrogen atoms on the catalyst surface. mdpi.com

Stepwise Reduction: The adsorbed nitro group is then sequentially reduced by the activated hydrogen atoms. The reaction proceeds through several intermediates, although these are typically short-lived and not isolated under standard hydrogenation conditions. The generally accepted pathway involves the initial reduction of the nitro group (-NO₂) to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH).

Final Product Formation: The hydroxylamino intermediate is rapidly hydrogenated to the final amino group (-NH₂), yielding 2-bromo-4-methylaniline.

Desorption: The final product, 2-bromo-4-methylaniline, desorbs from the catalyst surface, making the active sites available for another catalytic cycle.

The selectivity of this process is critical, as the bromine atom can potentially be removed via hydrodebromination under harsh conditions. The choice of catalyst and careful control of reaction parameters such as temperature and pressure are essential to favor the reduction of the nitro group while preserving the C-Br bond.

Chemical Reduction Pathways and Intermediate Formation

Chemical reduction offers an alternative to catalytic hydrogenation and often employs metals in acidic media. Reagents such as iron powder in the presence of an acid like hydrochloric acid (HCl) or tin(II) chloride are effective for this transformation. smolecule.comyoutube.com

The chemical reduction pathway is a stepwise process involving electron transfer from the metal. Using iron as the reducing agent, the mechanism is thought to proceed as follows:

Nitro to Nitroso: The nitro group is first reduced to the nitroso intermediate (2-bromo-4-methyl-1-nitrosobenzene).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to the corresponding hydroxylamine (N-(2-bromo-4-methylphenyl)hydroxylamine).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the amino product, 2-bromo-4-methylaniline. youtube.com

4 Fe(s) + C₇H₆BrNO₂(aq) + 10 H⁺(aq) → 4 Fe²⁺(aq) + C₇H₆BrN(aq) + 3 H₂O(l)

| Reduction Method | Reagents | Product | Citation |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 2-bromo-4-methylaniline | smolecule.com |

| Chemical Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | 2-bromo-4-methylaniline | youtube.com |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | 2-bromo-4-methylaniline | smolecule.com |

| Selective Chemical Reduction | Iron (Fe), Ammonium Chloride (NH₄Cl) | 2-bromo-4-methylaniline | youtube.com |

Oxidation Chemistry of the Methyl Group

The methyl group of this compound can be oxidized to yield either a benzaldehyde (B42025) or a benzoic acid derivative. The choice of oxidizing agent and the control of reaction conditions are paramount to achieving selective oxidation. quora.com

Selective Oxidation Methodologies

Selective oxidation of the benzylic methyl group requires reagents that can perform this transformation without affecting the aromatic ring or the other substituents.

Oxidation to Carboxylic Acid: Strong oxidizing agents are typically used to convert the methyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) in an alkaline medium is a common reagent for this purpose. brainly.com The mechanism involves the attack of the permanganate ion on the C-H bonds of the methyl group, leading to a manganese ester intermediate which is subsequently hydrolyzed to the carboxylate. Acidic workup then yields the final 2-bromo-4-nitrobenzoic acid. brainly.com

Oxidation to Aldehyde: The oxidation to the aldehyde stage is more delicate, as aldehydes are themselves susceptible to further oxidation to carboxylic acids. A common method involves the use of chromium(VI) oxide (CrO₃) in a mixture of acetic acid and acetic anhydride (B1165640). chemicalbook.com This reaction proceeds via the formation of a geminal diacetate intermediate (2-bromo-4-nitrobenzylidene diacetate). This intermediate is stable towards the oxidizing conditions and can be isolated. Subsequent hydrolysis of the diacetate, typically with aqueous acid, cleaves the acetate (B1210297) groups to reveal the aldehyde functionality, yielding 2-bromo-4-nitrobenzaldehyde (B1281138). chemicalbook.com This two-step procedure prevents over-oxidation of the desired aldehyde product.

Formation of Carboxylic Acid and Aldehyde Derivatives

The oxidation of this compound is a key step in synthesizing important chemical building blocks.

2-Bromo-4-nitrobenzoic Acid: This compound is formed by the vigorous oxidation of the methyl group. brainly.com The reaction using potassium permanganate is robust and generally provides a good yield of the carboxylic acid. brainly.com This product is a precursor in the synthesis of various more complex molecules. chemicalbook.com

2-Bromo-4-nitrobenzaldehyde: The synthesis of this aldehyde requires milder and more controlled conditions to prevent over-oxidation. The chromium(VI) oxide method is a classic approach. smolecule.comchemicalbook.com A detailed procedure involves dissolving this compound in acetic acid and acetic anhydride, followed by the portion-wise addition of chromium(VI) oxide while maintaining a low temperature (5-10°C). chemicalbook.com After the oxidation to the diacetate intermediate is complete, it is isolated and then hydrolyzed under reflux with aqueous sulfuric acid to give the final aldehyde product. chemicalbook.com

| Target Product | Reagents | Key Intermediate | Citation |

| 2-Bromo-4-nitrobenzoic acid | Potassium Permanganate (KMnO₄) | Not typically isolated | brainly.com |

| 2-Bromo-4-nitrobenzaldehyde | Chromium(VI) Oxide (CrO₃), Acetic Anhydride | 2-bromo-4-nitrobenzylidene diacetate | chemicalbook.com |

Radical Reaction Pathways and Side Reaction Suppression

While the primary chemistry of this compound involves electrophilic and nucleophilic reactions, radical pathways can also be relevant, particularly concerning the methyl group. Free-radical halogenation of the benzylic position can occur under specific conditions, such as the use of N-bromosuccinimide (NBS) with a radical initiator (e.g., UV light or a peroxide). This would lead to the formation of 2-bromo-1-(bromomethyl)-4-nitrobenzene. This reaction competes with electrophilic aromatic substitution on the ring, and the conditions must be carefully chosen to favor one pathway over the other. For instance, electrophilic ring bromination requires a Lewis acid catalyst, whereas radical side-chain bromination does not. stackexchange.com

Suppression of side reactions is a critical consideration in all transformations of this compound:

During Ring Substitution: In electrophilic aromatic substitution reactions (such as further nitration or halogenation), the formation of isomers is a major side reaction. The directing effects of the existing substituents determine the regioselectivity. The methyl group is ortho, para-directing and activating, while the nitro and bromo groups are deactivating. quora.com The interplay of these effects dictates the position of any new substituent, but mixtures of products are still possible and may require separation. libretexts.org

During Oxidation: A primary side reaction during the oxidation of the methyl group to an aldehyde is over-oxidation to the carboxylic acid. brainly.com The strategy of forming a stable intermediate, like the diacetate in the chromium(VI) oxide method, is a key technique to suppress this unwanted subsequent reaction. Under harsh conditions, oxidation can even lead to the destruction of the aromatic ring. brainly.com

During Reduction: In the reduction of the nitro group, a potential side reaction is hydrodebromination, the reductive cleavage of the carbon-bromine bond. This is more likely to occur under harsh catalytic hydrogenation conditions. Using milder chemical reductants or carefully selecting the catalyst and conditions (temperature, pressure) can suppress this side reaction and preserve the bromo substituent.

Derivatization and Advanced Functionalization Studies of 2 Bromo 4 Nitrotoluene

Synthesis of Carboxylic Acid Derivatives via Von-Richter Reaction

The Von-Richter reaction is a notable transformation of aromatic nitro compounds, such as 2-bromo-4-nitrotoluene, into carboxylic acid derivatives. This reaction involves treating the nitro compound with potassium cyanide in aqueous ethanol (B145695), resulting in the substitution of the nitro group with a carboxyl group. wikipedia.orgdalalinstitute.com A key characteristic of this reaction is cine substitution, where the incoming carboxyl group attaches to the carbon atom adjacent to the one that was bonded to the nitro group. wikipedia.org

When this compound undergoes the Von-Richter reaction, the expected product is 2-bromo-5-methylbenzoic acid. However, the reaction is known for its generally low to moderate yields, which can range from 1% to 50%, and the formation of various side products. wikipedia.org For instance, the reaction of this compound with ethanolic potassium cyanide under reflux conditions has been reported to yield 2-bromo-3-methylbenzoic acid, albeit with a low yield of 7-8%. spcmc.ac.in

The mechanism of the Von-Richter reaction is complex. It is initiated by the nucleophilic attack of the cyanide ion on the carbon atom ortho to the nitro group. wikipedia.org This is followed by a series of intramolecular cyclization and rearrangement steps, ultimately leading to the elimination of dinitrogen and the formation of the corresponding benzoic acid derivative upon acidic workup. wikipedia.org

An alternative and more common method for synthesizing carboxylic acid derivatives from this compound involves the oxidation of the methyl group. brainly.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can be used to convert the methyl group into a carboxylic acid, yielding 2-bromo-4-nitrobenzoic acid. brainly.combrainly.com This method is often preferred due to its higher efficiency and more predictable outcomes compared to the Von-Richter reaction.

Construction of Heterocyclic Systems: Indole (B1671886) Derivatives (e.g., Leimgruber-Batcho Indole Synthesis)

The Leimgruber-Batcho indole synthesis is a powerful and widely used method for constructing the indole ring system, a core structure in many pharmacologically active compounds. wikipedia.orgclockss.org This synthesis utilizes o-nitrotoluenes as starting materials, making this compound a suitable precursor for the synthesis of substituted indoles. wikipedia.orgscientificlabs.co.uk

The synthesis proceeds in two main steps. The first step involves the formation of an enamine from the o-nitrotoluene. wikipedia.org This is typically achieved by reacting this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net The acidic protons of the methyl group in this compound are deprotonated under basic conditions, and the resulting carbanion attacks the electrophilic carbon of the DMFDMA derivative to form the enamine. wikipedia.org

The second step is a reductive cyclization of the intermediate enamine. wikipedia.org The nitro group is reduced to an amino group using various reducing agents such as Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org The resulting aminoenamine then undergoes intramolecular cyclization and subsequent elimination of the secondary amine to afford the indole ring. wikipedia.orgresearchgate.net

Using this method, this compound can be converted to 5-bromo-7-nitroindole. chemimpex.comchemscene.com This particular indole derivative is a valuable building block in medicinal chemistry and drug discovery. chemimpex.com The Leimgruber-Batcho synthesis is often favored over other indole syntheses, like the Fischer indole synthesis, due to the ready availability of the starting o-nitrotoluenes and the high yields and mild conditions of the reaction. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the synthesis of indoles. durham.ac.uk

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound is a valuable substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. The presence of the bromine atom on the aromatic ring of this compound makes it an ideal coupling partner.

In a typical Suzuki-Miyaura coupling, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction results in the formation of a 2-aryl-4-nitrotoluene, effectively replacing the bromine atom with an aryl group. This method provides a powerful tool for synthesizing a wide range of bi-aryl compounds with a nitro-functionalized scaffold.

The general reaction scheme can be represented as follows:

Where 'Ar' represents an aryl group.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. The electronic and steric properties of both the this compound and the arylboronic acid also play a significant role in the reaction outcome. The Suzuki-Miyaura coupling is widely favored in organic synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.

Precursor for Biologically Active Molecule Synthesis

This compound serves as a key starting material and intermediate in the synthesis of numerous biologically active molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its utility stems from the presence of multiple reactive sites—the bromine atom, the nitro group, and the methyl group—which can be selectively modified to build more complex molecular architectures.

One significant application is in the synthesis of the anticancer drug imatinib. biosynth.com Although the detailed synthetic pathway is proprietary, it is known that this compound is a precursor in its preparation. biosynth.com Furthermore, derivatives of this compound have shown potential as antimalarial agents, although the exact mechanism of action is not fully understood. biosynth.com

The compound is also a precursor to 2-bromo-4-nitrobenzaldehyde (B1281138), which is utilized in the synthesis of other biologically active molecules. For instance, derivatives of 2-bromo-4-nitrobenzaldehyde have been investigated for their potential as antibacterial agents.

The synthesis of 5-bromo-7-nitroindole from this compound, as discussed in section 4.2, provides another example of its role as a precursor for biologically active compounds. chemimpex.com 5-Bromo-7-nitroindole itself is a versatile building block for creating novel compounds with potential therapeutic effects and is used in neuroscience research to study neurotransmitter systems. chemimpex.com Additionally, 2-bromo-4-fluoro-5-nitrobenzoic acid, a derivative, is used in the synthesis of anticoagulant compounds. pharmaffiliates.com

Functional Group Interconversions for Novel Compound Generation

The three functional groups on this compound—the methyl group, the nitro group, and the bromine atom—can be selectively transformed into a variety of other functional groups, leading to the generation of a diverse range of novel compounds. imperial.ac.ukcompoundchem.com This versatility makes it a valuable starting point in synthetic organic chemistry.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. masterorganicchemistry.com Common methods include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl), or catalytic hydrogenation with catalysts such as palladium, platinum, or nickel. masterorganicchemistry.comyoutube.com This transformation yields 3-bromo-4-methylaniline, which is a key intermediate for further derivatization. youtube.com The resulting amino group is a strongly activating, ortho-, para-directing group, which significantly alters the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). brainly.combrainly.com This reaction produces 2-bromo-4-nitrobenzoic acid. brainly.combrainly.com The methyl group can also be oxidized to an aldehyde group (-CHO) under controlled conditions, for instance, using chromium(VI) oxide in acetic anhydride (B1165640) and sulfuric acid, to yield 2-bromo-4-nitrobenzaldehyde.

Substitution of the Bromine Atom: The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. For example, it can be substituted with alkoxides, thiols, or amines to introduce new functionalities. As previously mentioned, it is also readily displaced in palladium-catalyzed cross-coupling reactions.

These functional group interconversions can be performed in various sequences to achieve a desired target molecule. For example, the synthesis of 2-bromobenzoic acid from 4-nitrotoluene (B166481) involves the bromination to form this compound, followed by selective reduction of the nitro group, diazotization of the resulting amine, and subsequent oxidation of the methyl group. youtube.com

Interactive Data Table: Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Fe, NH₄Cl, H₂O/EtOH | 3-Bromo-4-methylaniline | Reduction |

| This compound | KMnO₄ or H₂CrO₄ | 2-Bromo-4-nitrobenzoic acid | Oxidation |

| This compound | CrO₃, Ac₂O, H₂SO₄ | 2-Bromo-4-nitrobenzaldehyde | Oxidation |

| This compound | KCN, EtOH/H₂O | 2-Bromo-3-methylbenzoic acid | Von-Richter Reaction |

| This compound | DMFDMA, Pyrrolidine; then H₂, Pd/C | 5-Bromo-7-nitroindole | Leimgruber-Batcho Synthesis |

| This compound | ArB(OH)₂, Pd catalyst, base | 2-Aryl-4-nitrotoluene | Suzuki-Miyaura Coupling |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands out as a primary computational tool for the analysis of 2-Bromo-4-nitrotoluene. It offers a balance of accuracy and computational efficiency, making it suitable for a detailed examination of the molecule's structure, spectra, and chemical reactivity.

The three-dimensional structure of this compound has been optimized using DFT calculations, commonly with the B3LYP functional and various basis sets like 6-311++G**. researchgate.netdoi.org These calculations predict a non-planar C1 symmetry for the molecule. doi.org Steric and electronic interactions between the adjacent bromine atom and the nitro group cause the nitro group to be twisted relative to the plane of the benzene (B151609) ring. This contrasts with analogues where substituent effects lead to different dihedral angles.

Conformational analysis reveals that the orientation of the substituents significantly impacts the molecule's stability. doi.org The most stable conformer is determined by minimizing steric repulsion. doi.org Calculated geometric parameters, such as bond lengths and angles, are generally in good agreement with available experimental data. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound This table presents representative data compiled from typical DFT calculations.

| Parameter | Bond/Angle | Representative Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| C-N | ~1.47 Å | |

| N-O (average) | ~1.22 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-N | ~119° | |

| Dihedral Angle | C-C-N-O | Twisted (non-zero) |

DFT calculations are crucial for interpreting the vibrational spectra (FT-IR and FT-Raman) of this compound. nih.govorcid.org Theoretical harmonic frequencies are computed and often scaled to correct for anharmonicity, leading to excellent correlation with experimental spectra. globalresearchonline.netamanote.com This process allows for definitive assignments of observed vibrational bands to specific motions of the atoms. researchgate.net

Key vibrational signatures include the asymmetric and symmetric stretching modes of the nitro (NO₂) group, the C-Br stretching vibration, and various aromatic C-H and C-C vibrations. nih.govresearchgate.net The simulated spectra produced from these calculations are vital for confirming the molecular structure and understanding the vibrational dynamics. nih.gov

Table 2: Typical Vibrational Frequencies for this compound Assignments are based on a comparison of experimental data and scaled DFT calculations. nih.govresearchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |

| ν(NO₂) asymmetric | ~1530 | Asymmetric NO₂ stretch |

| ν(NO₂) symmetric | ~1350 | Symmetric NO₂ stretch |

| ν(C-N) | ~1230 | C-N stretch |

| ν(C-Br) | ~650 | C-Br stretch |

DFT is a powerful predictive tool for understanding the regioselectivity of reactions involving this compound. By calculating and mapping the molecular electrostatic potential (MEP), one can identify electron-rich and electron-poor regions, thus predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In reactions like nucleophilic aromatic substitution (SNAr), computational methods can determine the relative stabilities of possible intermediates (such as σ-complexes) or the activation energies of transition states for different pathways. researchgate.net This allows researchers to predict which regioisomer is most likely to form. researchgate.net Such theoretical modeling is essential for rationalizing experimental outcomes and designing new synthetic strategies.

Vibrational Frequency Assignments and Spectral Simulations

Electronic Structure and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. irjweb.comwuxiapptec.com A large gap suggests high stability and low reactivity, as more energy is needed for electronic excitation. irjweb.com For this compound, the electron-withdrawing nature of the nitro group and the bromine atom significantly influences the energies of these orbitals. DFT calculations have been used to determine this energy gap, providing insight into the molecule's charge transfer capabilities. researchgate.netresearchgate.net

Table 3: Calculated Electronic Properties of this compound Values are representative and depend on the level of theory and basis set used. researchgate.net

| Parameter | Representative Calculated Value (eV) |

|---|---|

| EHOMO | ~ -7.0 to -8.0 |

| ELUMO | ~ -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 |

Conceptual DFT provides a framework for quantifying global reactivity through various descriptors. nih.gov These parameters are derived from the energies of the frontier orbitals. chemrxiv.org Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system. chemrxiv.org

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. chemrxiv.org A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. chemrxiv.org

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts an optimal amount of electronic charge from its surroundings, indicating its strength as an electrophile. researchgate.netnih.gov

These calculated indices provide a comprehensive profile of the molecule's reactivity. researchgate.netresearchgate.net

Table 4: Representative Global Reactivity Descriptors for this compound Calculated using standard formulas from conceptual DFT. nih.govchemrxiv.org

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons |

Electrophilicity Index and Global Reactivity Parameters

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are essential components in modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. nih.govuou.ac.in Organic molecules, particularly those with donor-acceptor groups, can exhibit significant NLO responses. The NLO properties of this compound have been investigated using quantum chemical calculations to determine its potential for such applications. uou.ac.inresearchgate.net

The key parameters that quantify a molecule's NLO response include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov These properties were computationally determined for this compound using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set. uou.ac.inresearchgate.net The calculations show that the introduction of a bromine atom at the para position of 2-nitrotoluene (B74249) enhances its NLO activity. uou.ac.in The dipole moment of this compound was calculated to be 3.19 Debye. uou.ac.in

The calculated polarizability and hyperpolarizability values provide a quantitative measure of the NLO response. A higher value of first-order hyperpolarizability (β) indicates a stronger NLO activity. nih.gov The study on halogen-substituted 2-nitrotoluenes reported that the bromo-substituted variant possesses significant NLO properties, highlighting the role of the halogen in modulating the electronic and optical characteristics of the molecule. uou.ac.inresearchgate.net

| Property | Symbol | Calculated Value for this compound | Unit |

| Dipole Moment | μ | 3.19 | Debye |

| Polarizability Anisotropy | Δα | 13.92 | 10⁻²⁴ esu |

| First-Order Hyperpolarizability | β₀ | 1.83 | 10⁻³⁰ esu |

Table generated from data reported in a study by Rana et al. uou.ac.in

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-bromo-4-nitrotoluene by probing the magnetic properties of its atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the this compound molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

The proton on the carbon adjacent to both the nitro and bromo groups is expected to be the most deshielded, appearing at the highest chemical shift. The coupling constants (J) between adjacent protons provide information on their relative positions. For instance, ortho-coupled protons typically exhibit larger coupling constants than meta- or para-coupled protons.

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.40 | d | ~2.4 |

| H-5 | ~7.42 | dd | ~8.8, 2.4 |

| H-6 | ~7.17 | d | ~8.8 |

| CH₃ | ~2.51 | s | - |

> Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. "d" denotes a doublet, "dd" a doublet of doublets, and "s" a singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbon atom attached to the electron-withdrawing nitro group (C-4) and the carbon atom bonded to the bromine (C-2) are significantly deshielded and appear at higher chemical shifts in the aromatic region. chemicalbook.com The carbon of the methyl group (CH₃) appears in the aliphatic region at a much lower chemical shift. chemicalbook.com

Interactive ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃-bearing) | ~21.5 |

| C-2 (Br-bearing) | ~132.8 |

| C-3 | Not explicitly reported |

| C-4 (NO₂-bearing) | ~148.2 |

| C-5 | Not explicitly reported |

| C-6 | Not explicitly reported |

| Aromatic Carbons | 124.5–138.0 |

> Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS). The specific assignments for C-3, C-5, and C-6 within the aromatic range require more detailed 2D NMR experiments.

Proton (1H) NMR for Structural Elucidation

Vibrational Spectroscopy: FTIR and FT-Raman Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the bonds within the this compound molecule. These techniques are highly sensitive to the functional groups present.

The FTIR and FT-Raman spectra of this compound exhibit a series of characteristic bands corresponding to the fundamental vibrational modes of the molecule. orcid.org Key assignments include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong in the infrared spectrum. The C-Br stretching vibration appears at a lower frequency. Aromatic C-H stretching vibrations are also observed, as well as various in-plane and out-of-plane bending modes and ring vibrations. scialert.net

Interactive Vibrational Spectroscopy Data Table for this compound

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| NO₂ asymmetric stretch | ~1520 | - |

| NO₂ symmetric stretch | ~1350 | - |

| C-H (aromatic) stretch | 3080–3100 | - |

| C-Br stretch | ~610 | - |

| Ring deformation | - | ~990 |

| C-NO₂ stretch | - | ~870 |

> Note: The intensities of the bands can vary significantly between FTIR and FT-Raman spectroscopy due to the different selection rules. Some modes may be active in one technique but not the other.

To aid in the precise assignment of the observed vibrational modes, experimental FTIR and FT-Raman data are often correlated with theoretical calculations. amanote.com Density functional theory (DFT) methods are commonly employed to calculate the vibrational frequencies of this compound. researchgate.netnih.gov By comparing the calculated frequencies with the experimental spectra, a more confident and detailed assignment of the fundamental vibrations can be achieved. nih.gov These computational studies can also help to understand the coupling of different vibrational modes within the molecule. researchgate.netnih.gov

Assignment of Fundamental Modes

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about its fragmentation patterns under ionization.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) is observed, which corresponds to the intact molecule with a single positive charge. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak appears as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities. miamioh.edu

The fragmentation of the molecular ion provides further structural information. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a significant fragment ion. Other fragmentations, such as the loss of a bromine radical or other small neutral molecules, can also be observed, providing a unique mass spectral fingerprint for this compound.

GC-MS for Impurity Profiling and Isomer Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for impurity profiling and the detection of constitutional isomers, which may be present as byproducts from its synthesis. The synthesis of this compound can result in the formation of isomers such as 4-bromo-2-nitrotoluene (B1266186) or 3-bromo-4-nitrotoluene.

GC-MS analysis allows for the separation of these closely related compounds based on their differential interactions with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the individual components and provides a unique mass spectrum for each, which serves as a molecular fingerprint. For instance, while this compound and its isomers have the same molecular weight (216.03 g/mol ), their fragmentation patterns under electron ionization can differ, allowing for their distinction. chemicalbook.comscbt.comfishersci.fi The presence of characteristic fragment ions can confirm the identity of each isomer.

Furthermore, GC-MS is highly sensitive for detecting trace-level impurities that might originate from starting materials or side reactions during the synthesis process. pmarketresearch.com Common impurities could include unreacted starting materials like 4-nitrotoluene (B166481) or 2-bromotoluene (B146081), or byproducts from over-bromination or other secondary reactions. The high resolution of modern capillary GC columns is essential for separating these complex mixtures. gcms.cz

Table 1: Potential Isomeric Impurities in this compound Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |

| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | Isomeric byproduct of bromination or nitration. researchgate.net |

| 3-Bromo-4-nitrotoluene | C₇H₆BrNO₂ | 216.03 | Isomeric byproduct of bromination. pmarketresearch.com |

| 2-Bromo-6-nitrotoluene | C₇H₆BrNO₂ | 216.03 | Isomeric byproduct of nitration. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of the molecular formula of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule.

For this compound (C₇H₆BrNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed. This is particularly important to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. HRMS is also invaluable in identifying unknown impurities by providing their exact molecular formulas, which is the first step in their structural elucidation.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are central to assessing the purity of this compound and quantifying the levels of any isomeric impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common mode of analysis. Method development in HPLC involves the optimization of several parameters to achieve the desired separation. researchgate.net

A typical RP-HPLC method for this compound would utilize a C18 column. researchgate.netsielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase. Isomers of bromonitrotoluene, due to their slight differences in polarity and hydrophobicity, can be effectively separated with a well-developed HPLC method. researchgate.net A diode-array detector (DAD) is often used to monitor the elution, providing spectral information that can help in the identification of the separated components. researchgate.net Purity levels of ≥99% can be accurately determined using HPLC. chemimpex.com

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18, 4.6 x 150 mm, 4 µm | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | researchgate.netsielc.com |

| Detection | UV at 214 nm or 235 nm | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Injection Volume | 5 µL | researchgate.net |

Gas Chromatography (GC) for Volatile Analysis and Reaction Monitoring

Gas Chromatography (GC), particularly when equipped with a Flame Ionization Detector (FID) or a mass spectrometer, is an excellent technique for the analysis of volatile compounds like this compound. vwr.combibliotekanauki.pl GC is frequently used to monitor the progress of the synthesis reaction, allowing for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

The choice of the GC column is critical for achieving good separation of isomers. A non-polar or medium-polarity capillary column is typically used. nih.gov The oven temperature program is optimized to ensure adequate separation of all components within a reasonable analysis time. GC-FID provides quantitative data on the purity of the sample, while GC-MS offers definitive identification of the components. bibliotekanauki.pl This technique is also well-suited for the analysis of any volatile organic compounds that may be present as impurities. mdpi.com

Advanced Derivatization Strategies for Analytical Detection

For certain analytical applications, particularly when dealing with trace-level analysis or when the analyte has poor chromatographic properties, derivatization can be employed. researchgate.net Derivatization involves chemically modifying the analyte to improve its volatility, thermal stability, or detectability. researchgate.netncsu.edu

For nitroaromatic compounds, a common derivatization strategy involves the reduction of the nitro group to an amino group. The resulting amine can then be further derivatized, for example, through acylation or silylation, to produce a derivative that is more amenable to GC analysis. nih.gov For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and improve the peak shape of polar analytes in GC. nih.gov

Another approach could involve derivatization to introduce a fluorescent tag, which would significantly enhance the sensitivity of detection by HPLC with a fluorescence detector. numberanalytics.com While direct analysis of this compound is often feasible, these advanced derivatization strategies become valuable when extremely low detection limits are required or when matrix interferences are a significant issue. aurigeneservices.com

Environmental Fate and Bioremediation Research

Environmental Persistence and Degradation Pathways

The stability of 2-Bromo-4-nitrotoluene in the environment is a key factor in its potential as a pollutant. Its degradation can occur through chemical reactions with environmental components or through the metabolic activities of microorganisms.

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and hydrolysis.

Photolysis : The degradation of nitroaromatic compounds by light is a recognized environmental process. acs.org For instance, photolysis of 2-nitrotoluene (B74249), a related compound, using 254 nm light has been shown to produce primary photoproducts like o-quinonoid aci-nitro species. researchgate.net While specific studies on the photolysis of this compound are not prevalent, the presence of the nitro group suggests a potential for photodegradation under relevant environmental light conditions. acs.orgresearchgate.net

Hydrolysis : The reaction with water, or hydrolysis, is another potential abiotic degradation pathway. The stability of polyacrylonitrile, a polymer, is noted to be within a pH range of 2 to 12, indicating that extreme pH conditions can promote hydrolysis. skb.com For this compound, hydrolysis may occur, potentially involving the displacement of the bromine atom, although the reactivity is influenced by the strong electron-withdrawing nature of the nitro group.